molecular formula C17H24F6N5OP B068639 (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate CAS No. 190849-64-0

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

Cat. No.: B068639
CAS No.: 190849-64-0
M. Wt: 459.4 g/mol
InChI Key: YNOBMGHLCWIWCL-UHFFFAOYSA-N
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Description

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate is a highly reactive reagent used primarily in peptide coupling reactions. It is known for its non-hygroscopic nature and high reactivity, making it an essential tool in synthetic organic chemistry .

Mechanism of Action

Target of Action

HBPipU is primarily used as a coupling agent in peptide synthesis . Its main targets are the carboxyl groups of amino acids, which it activates for peptide bond formation .

Mode of Action

HBPipU operates as an immonium type coupling reagent . It reacts with the carboxyl group of an amino acid to form an active ester intermediate. This intermediate is then attacked by the amino group of another amino acid, leading to the formation of a peptide bond .

Biochemical Pathways

The primary biochemical pathway affected by HBPipU is peptide synthesis. By facilitating the formation of peptide bonds, HBPipU plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .

Pharmacokinetics

Its solubility in acetonitrile suggests that it may have good solubility in other polar organic solvents .

Result of Action

The primary result of HBPipU’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins. This can have a wide range of effects at the molecular and cellular level, depending on the specific peptides or proteins being synthesized .

Action Environment

The efficacy and stability of HBPipU can be influenced by various environmental factors. For instance, it has been noted that HBPipU is non-hygroscopic and has a decomposition point of 206°C . Therefore, it should be stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature, solvent, and pH, can also impact the efficiency of peptide coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate typically involves the reaction of benzotriazole with dipiperidinocarbenium and hexafluorophosphate. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required purity standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The compound is often used with reagents such as nucleophiles and bases under mild to moderate conditions. The reactions are typically carried out in solvents like acetonitrile .

Major Products

The major products formed from these reactions include peptides and other coupled products, depending on the specific reactants used .

Scientific Research Applications

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used in peptide synthesis and other organic synthesis reactions.

    Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It plays a role in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various chemical products and materials

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate include:

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
  • (Benzotriazol-1-yloxy)bis(dimethylamino)phosphonium hexafluorophosphate

Uniqueness

What sets this compound apart is its high reactivity and non-hygroscopic nature, making it more stable and efficient for use in various chemical reactions .

Properties

IUPAC Name

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBMGHLCWIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190849-64-0, 206752-41-2
Record name (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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Record name O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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